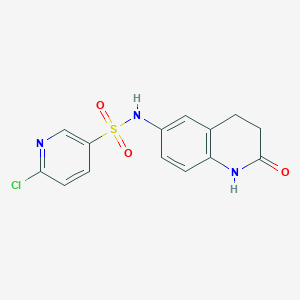

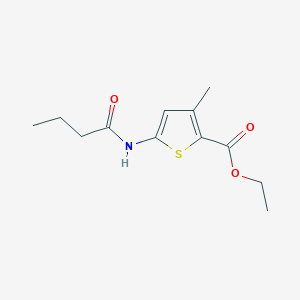

Ethyl 5-butyramido-3-methylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for Ethyl 5-butyramido-3-methylthiophene-2-carboxylate are not available, general strategies for synthesizing thiophene derivatives involve reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg . These methods involve condensation reactions between various compounds .科学的研究の応用

Synthesis and Structural Studies

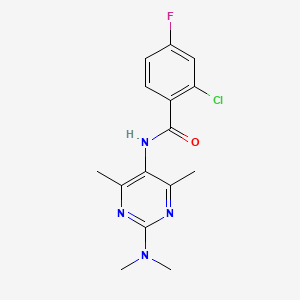

Synthesis in Dye Manufacturing : Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, a derivative of Ethyl 5-Butyramido-3-Methylthiophene-2-Carboxylate, is utilized in the synthesis of novel bis-heterocyclic monoazo dyes based on the thiophene ring. These dyes exhibit unique solvatochromic behavior and tautomeric structures in various solvents, offering potential applications in the textile industry (Karcı & Karcı, 2012).

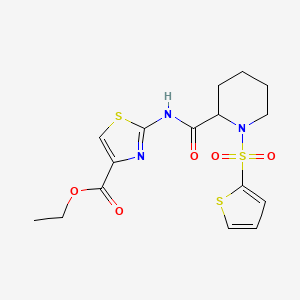

Organic Phosphine-Catalyzed Annulation : The compound acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation process to synthesize tetrahydropyridines. This reaction demonstrates the compound's utility in organic synthesis, particularly in creating complex and functionalized molecular structures (Zhu, Lan, & Kwon, 2003).

Efficient Preparation Method : A safe and efficient method for preparing Ethyl 2-methylthiophene-3-carboxylate, closely related to this compound, has been developed. This new process offers operational simplicity and avoids the use of strong bases, highlighting its practicality for large-scale production (Kogami & Watanabe, 2011).

Bioactive Compound Synthesis : In synthesizing a series of new thieno[2,3-d]pyrimidines, the compound showed effectiveness in reacting with benzoylisothiocyanate, leading to ureido derivatives with potential inhibitory activities against plant growth and root development (Wang, Zheng, Liu, & Chen, 2010).

Advanced Applications

- Corrosion Inhibition : Novel pyranpyrazole derivatives, including this compound, have been identified as effective corrosion inhibitors for mild steel, useful in industrial processes. These compounds exhibit high efficiency and compatibility with metal surfaces, contributing to the longevity and maintenance of industrial equipment (Dohare, Ansari, Quraishi, & Obot, 2017).

将来の方向性

特性

IUPAC Name |

ethyl 5-(butanoylamino)-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-4-6-9(14)13-10-7-8(3)11(17-10)12(15)16-5-2/h7H,4-6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIWOGIRUBYNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(S1)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2661843.png)

![ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate](/img/structure/B2661845.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane](/img/structure/B2661846.png)

![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2661847.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B2661852.png)

![2-(4-fluorophenyl)-N-[2-(isobutylsulfonyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2661856.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2661858.png)

![2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2661859.png)